

5-Bromo-2-trifluoromethylpyridine CAS number 436799-32-5

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Compound of Interest

Compound Name: 5-Bromo-2-trifluoromethylpyridine

Cat. No.: B1273635

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An In-depth Technical Guide to **5-Bromo-2-trifluoromethylpyridine** (CAS 436799-32-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Identified by its CAS number 436799-32-5, this compound's value lies in its unique molecular architecture, which features a pyridine core functionalized with two key groups: a bromine atom and a trifluoromethyl (-CF₃) group.^[1]

The trifluoromethyl group is highly sought after in drug design as it can enhance critical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.^[1] Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a variety of transition-metal-catalyzed cross-coupling reactions. This dual functionality allows chemists to construct complex molecular scaffolds, making it an indispensable intermediate for the synthesis of novel pharmaceutical candidates and advanced materials.^[1]

Chemical and Physical Properties

The fundamental properties of 5-Bromo-2-(trifluoromethyl)pyridine are summarized below. Data has been compiled from various suppliers and databases.

Property	Value	Citations
CAS Number	436799-32-5	[2] [3] [4]
Molecular Formula	C ₆ H ₃ BrF ₃ N	[2] [3] [5]
Molecular Weight	225.99 g/mol	[2] [3] [6]
Appearance	White to almost white crystalline powder	[2] [7] [8]
Melting Point	39 - 46 °C	[2] [5] [7] [8]
Boiling Point	68-70 °C @ 10 mmHg; 179.1 °C @ 760 mmHg	[2] [7]
Density	1.707 ± 0.06 g/cm ³ (Predicted)	[2] [7]
Flash Point	78 °C (172.4 °F) - closed cup	[9]
pKa	-1.80 ± 0.22 (Predicted)	[2] [7]
InChI Key	RPFAUCIXZGMCFN-UHFFFAOYSA-N	[2] [5] [7]
SMILES	FC(F)(F)c1ccc(Br)cn1	
Storage	Store in a dark place, sealed in a dry, room temperature environment	[2] [4] [7]

Spectroscopic Data

Spectroscopic information is crucial for the identification and characterization of the compound.

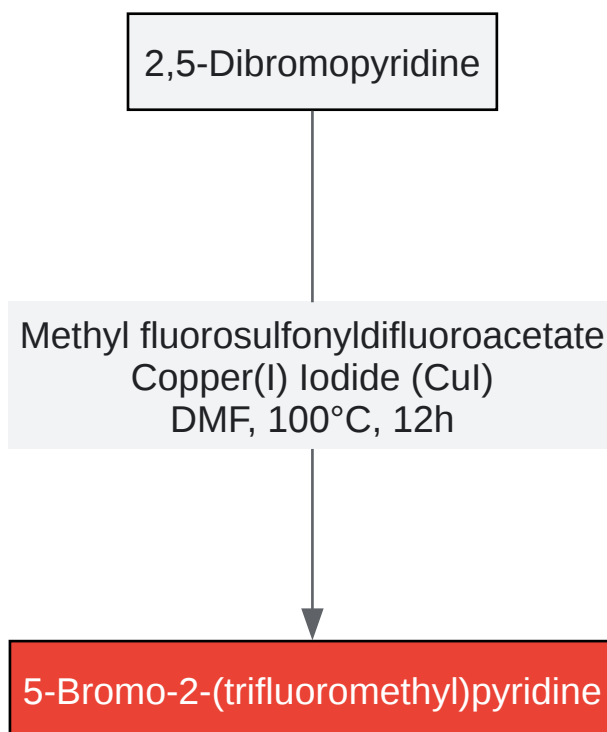
Spectrum Type	Data	Citations
Mass Spectrometry (MS)	Mass spectrum (MS): 227.28 [M+H] ⁺	[7]
Infrared (IR) Spectroscopy	ATR-IR spectrum available from commercial suppliers (Instrument: Bruker Tensor 27 FT-IR)	[6]
Other	NMR, HPLC, and LC-MS data are cited as available from various chemical suppliers.	[4]

Synthesis and Experimental Protocols

The most commonly cited synthesis of 5-Bromo-2-(trifluoromethyl)pyridine involves the trifluoromethylation of a dibrominated pyridine precursor.

Synthesis from 2,5-Dibromopyridine

A prevalent method starts from 2,5-dibromopyridine, using a copper(I) iodide catalyst and a trifluoromethylating agent.[2][7]



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Caption: Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine.

Experimental Protocol: Trifluoromethylation

The following protocol is adapted from published synthesis procedures.^{[2][7]}

- **Reaction Setup:** To a stirred solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), sequentially add methyl fluorosulfonyldifluoroacetate (5.0 eq.) and cuprous iodide (5.0 eq.).
- **Reaction Conditions:** Heat the reaction mixture to 100 °C and stir for 12 hours.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** After completion, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate.
- **Purification:** Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product. The product can often be used in subsequent steps without further purification.^[7]

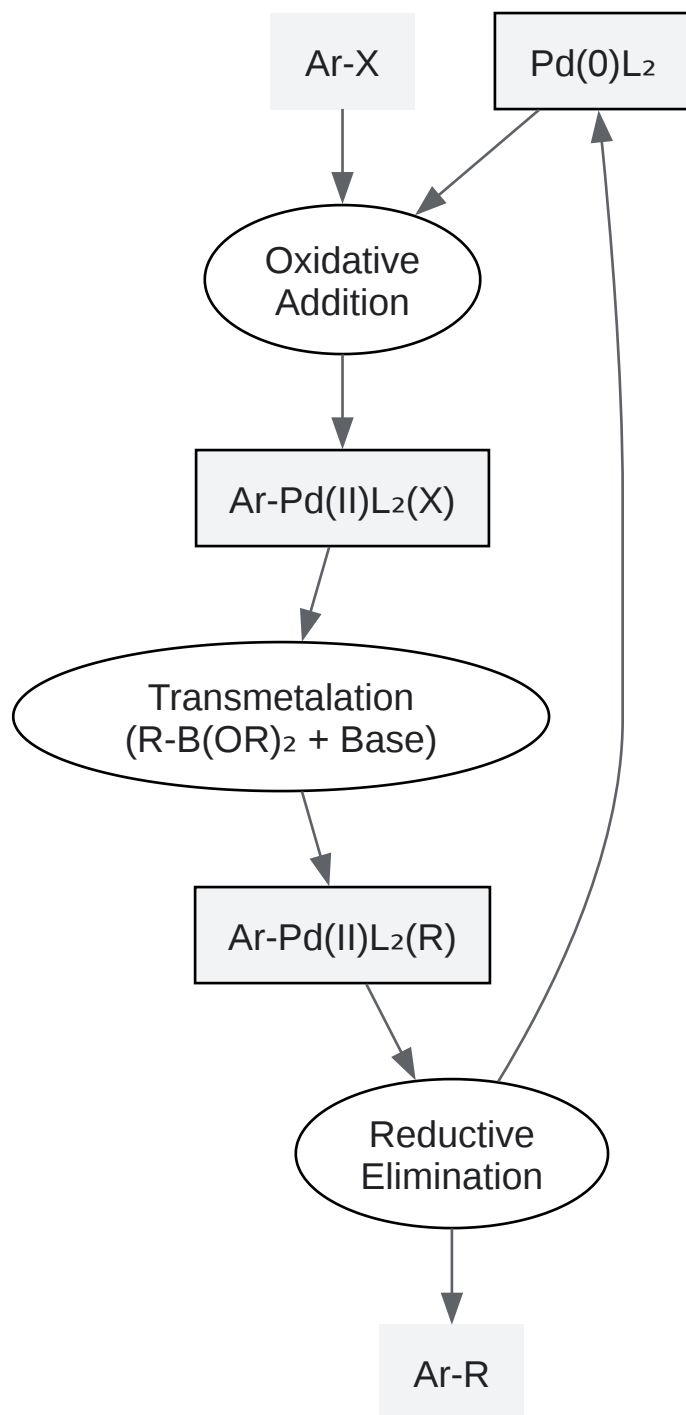
Chemical Reactivity and Applications

The strategic placement of the bromine and trifluoromethyl groups makes this compound a highly versatile intermediate in synthetic chemistry.^[1]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, pivotal for building complex drug candidates.^[1]

This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.^{[1][10]}



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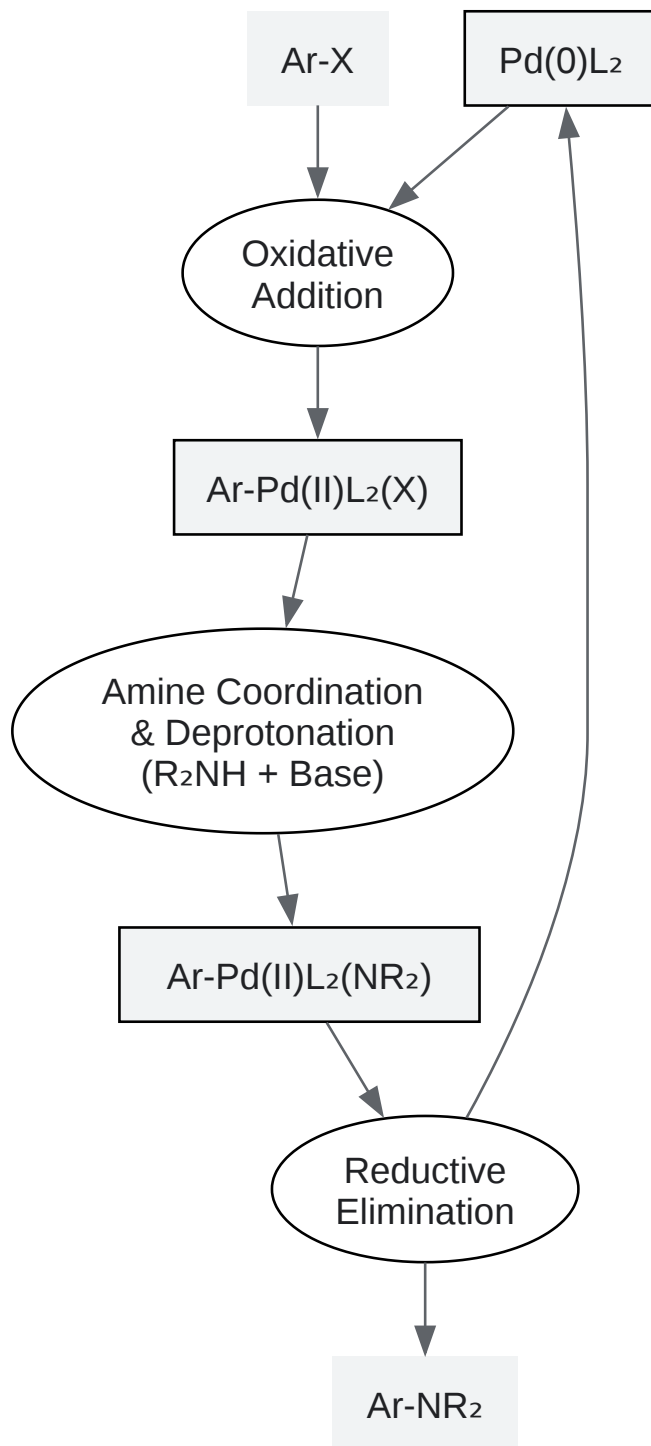
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative procedure adapted from general methods for similar substrates.[\[11\]](#)

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , 2-3 eq.).
- **Solvent Addition:** Add an anhydrous organic solvent (e.g., Toluene, 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
- **Reaction Execution:** Stir the mixture at an elevated temperature (typically 80-120 °C) for 12-24 hours.
- **Monitoring and Workup:** Monitor progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by column chromatography.

This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, a crucial transformation in the synthesis of many pharmaceuticals.[\[1\]](#)[\[12\]](#)

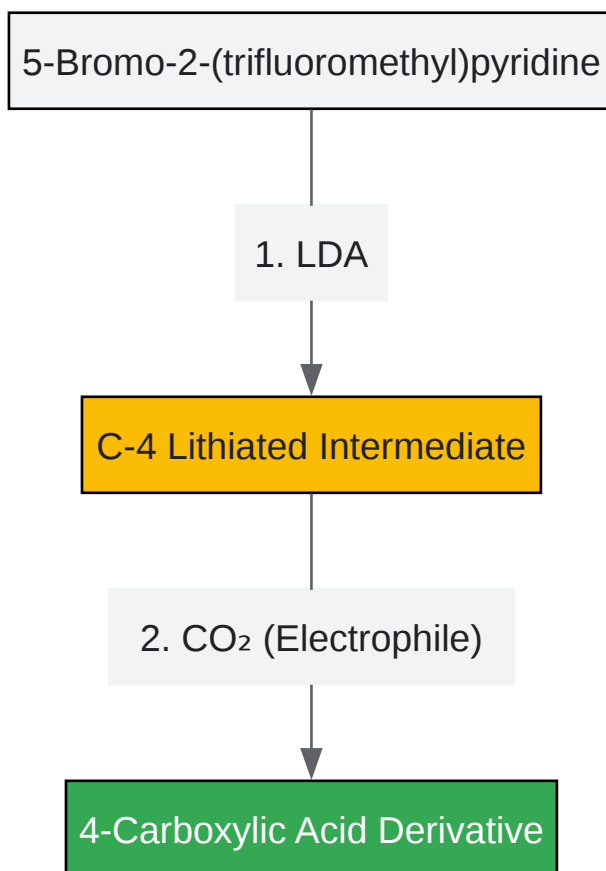


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Caption: Generalized Buchwald-Hartwig Amination Cycle.

Regioselective C-4 Deprotonation

The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen facilitates the regioselective deprotonation at the C-4 position using a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate can be trapped with various electrophiles, such as carbon dioxide, to introduce new functional groups.^[2]



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Caption: C-4 functionalization via deprotonation.

Safety and Handling

5-Bromo-2-(trifluoromethyl)pyridine is classified as a hazardous substance and must be handled with appropriate safety precautions.

Hazard Type	Information	Citations
GHS Pictogram	GHS06 (Skull and Crossbones)	[2]
Signal Word	Danger	[2]
Hazard Statements	H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2]
Precautionary Statements	P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]
Personal Protective Equipment (PPE)	Use in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshield). Use a NIOSH/MSHA approved respirator (e.g., type P2 cartridges).	[13]
Storage Class	6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.	

Conclusion

5-Bromo-2-(trifluoromethyl)pyridine is a high-value chemical intermediate with significant applications in pharmaceutical and materials science research. Its capacity to undergo diverse and regioselective chemical transformations, particularly palladium-catalyzed cross-coupling reactions and directed functionalization, makes it a powerful tool for the synthesis of complex, high-value molecules. Proper understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

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